
Methyl 2-amino-5-thiocyanatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-5-thiocyanatobenzoate” is a chemical compound with the linear formula C9H8N2O2S . It has a molecular weight of 208.24 . It is a yellow solid .
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions. For instance, the methylation of dimethyl sulfate can produce a methyl 4-amino-2-methoxybenzoate. Then, the reaction of potassium thiocyanate with bromine can prepare a methyl 4-amino-2-methoxy-5-thiocyanatobenzoate .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-thiocyanatobenzoate” includes a total of 22 bonds. These comprise 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 thiocyanate (aromatic), 1 ester (aromatic), and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-thiocyanatobenzoate” is a yellow solid . It has a molecular weight of 208.24 and a linear formula of C9H8N2O2S . The compound is stored at temperatures between 0-5°C .Applications De Recherche Scientifique
Antibacterial and Antifungal Agent
Methyl 2-amino-5-thiocyanatobenzoate: has been studied for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of this compound exhibit significant activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi . This suggests its potential use in developing new antimicrobial treatments.
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, particularly in the formation of more complex chemical structures. Its thiocyanate group is a versatile functional group that can undergo various chemical reactions, making it valuable in synthetic chemistry .
Material Science
In material science, Methyl 2-amino-5-thiocyanatobenzoate could be used to modify the properties of materials. For example, it could be incorporated into polymers to enhance their thermal stability or to introduce specific functional groups that can interact with other substances .
Chemical Education
Due to its interesting chemical properties, this compound can be used in educational settings to demonstrate various chemical reactions and synthesis techniques to students, fostering a deeper understanding of organic chemistry .
Analytical Chemistry
In analytical chemistry, Methyl 2-amino-5-thiocyanatobenzoate might be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for such applications .
Pharmaceutical Research
The compound’s potential antibacterial and antifungal properties make it a candidate for pharmaceutical research. It could be a starting point for the development of new drugs targeting resistant strains of bacteria and fungi .
Nonlinear Optical (NLO) Applications
While not directly related to Methyl 2-amino-5-thiocyanatobenzoate , similar compounds have been investigated for their NLO properties. This suggests that further research could explore the NLO potential of this compound as well .
Agricultural Chemistry
Compounds with thiocyanate groups have been explored for their plant growth-regulating activitiesMethyl 2-amino-5-thiocyanatobenzoate could be investigated for such applications, potentially leading to the development of new agricultural chemicals .
Propriétés
IUPAC Name |
methyl 2-amino-5-thiocyanatobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(14-5-10)2-3-8(7)11/h2-4H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPZBRDJSOXWJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-thiocyanatobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

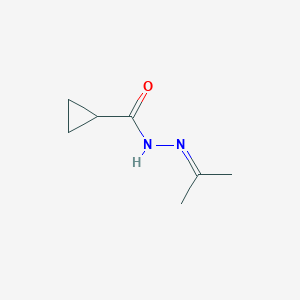
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
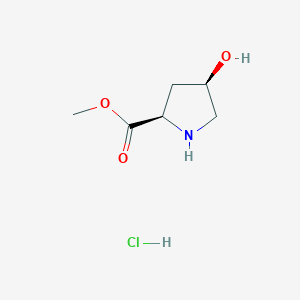
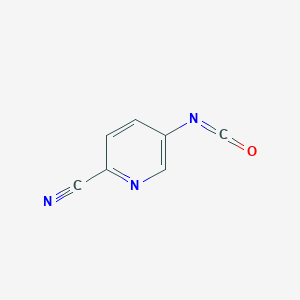

![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
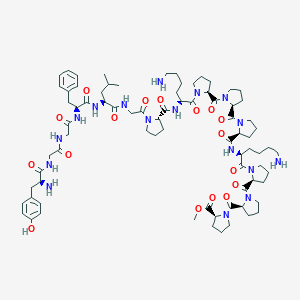


![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)

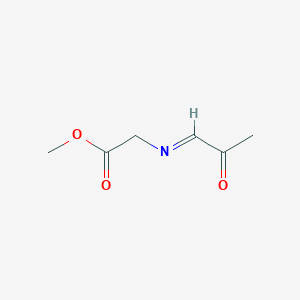
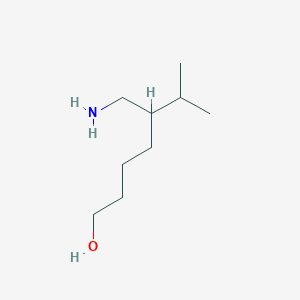
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)